molecular formula C10H8ClN3O B1520351 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde CAS No. 1221723-37-0

2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1520351
CAS No.: 1221723-37-0
M. Wt: 221.64 g/mol
InChI Key: KUPFMGQMOAYLPW-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring, a phenyl group, a chlorine atom, an amino group, and a carbaldehyde group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions often result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses of the compound have been associated with toxicity, including damage to specific organs and tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism often involves oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.

  • Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the imidazole ring.

  • Chlorination: The chlorine atom can be introduced through a halogenation reaction, where a suitable halogenating agent is used.

  • Amination: The amino group can be introduced through an amination reaction, where an amine source reacts with the imidazole ring.

  • Formation of the Carbaldehyde Group: The carbaldehyde group can be introduced through an oxidation reaction, where an aldehyde source reacts with the imidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Common reagents include halogenating agents, amines, and alcohols.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Amines, alcohols, and hydrocarbons.

  • Substitution: Halogenated compounds, aminated compounds, and alkylated compounds.

Scientific Research Applications

2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde has various scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial agent, anti-inflammatory agent, and anticancer agent.

  • Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 2-amino-1-phenyl-1H-imidazole-4-carbaldehyde

  • 2-amino-1-phenyl-1H-imidazole-5-carboxylic acid

  • 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid

  • 2-amino-1-phenyl-1H-imidazole-4-carboxylic acid

This comprehensive overview provides a detailed understanding of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-5-chloro-3-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPFMGQMOAYLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205425
Record name 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-37-0
Record name 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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